C8H6ClFO2S
Description
C₈H₆ClFO₂S, known as 2-(2-fluorophenyl)ethene-1-sulfonyl chloride, is an organosulfur compound with a molecular weight of 220.65 g/mol and the CAS registry number 1158119-34-6 . Structurally, it consists of a fluorophenyl group attached to a sulfonyl chloride via an ethene bridge. This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules. Its key properties include:
Properties
IUPAC Name |
2-fluoro-2-phenylethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPXKURCIDYBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-3-(methylthio)benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with methylthiol under specific conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, and requires controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-4-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-3-(methylthio)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride
- Molecular formula : C₈H₆ClFO₂S (same as the target compound).
- Structural difference : The fluorine substituent is in the para position (4-fluorophenyl) instead of the ortho position (2-fluorophenyl) .
- Impact of substituent position :
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (C₆H₂N₃O₃Cl)
- Molecular formula : C₆H₂N₃O₃Cl.
- Functional similarity : Both compounds contain a chlorine atom and aromatic rings, making them reactive electrophiles.
- Key differences :
Comparison with Functionally Similar Compounds
Oxythiamine (C₁₂H₁₆N₃O₂S)
- Molecular formula : C₁₂H₁₆N₃O₂S.
- Functional similarity : Both contain sulfur and are used in biochemical applications.
- Key differences :
Benzene sulfonyl chloride derivatives
- Example : Benzene sulfonyl chloride (C₆H₅ClO₂S).
- Benzene sulfonyl chloride lacks fluorine and the ethene group, making it less specialized for fluorinated drug synthesis .
Data Tables
Table 1: Structural and Physical Properties Comparison
Table 2: Reactivity and Functional Groups
Research Findings and Trends
- Synthetic utility : C₈H₆ClFO₂S is favored in medicinal chemistry for introducing fluorine atoms into drug candidates, leveraging fluorine’s metabolic stability and bioavailability-enhancing properties .
- Challenges : Its hygroscopic nature requires stringent storage conditions, limiting industrial-scale applications .
- Emerging analogs : Recent studies highlight derivatives with meta-fluorine substituents, which show improved pharmacokinetic profiles compared to the ortho and para isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
